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Compound of Interest

Compound Name: Sdz 90-215

Cat. No.: B15598346

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the functional genomics research
surrounding Sdz 90-215, a natural antifungal cyclopeptide. It details the methodologies used to
identify its mechanism of action and presents the quantitative data supporting these findings.
This document is intended to serve as a comprehensive resource for researchers in mycology,
drug discovery, and functional genomics.

Introduction to Sdz 90-215

Sdz 90-215 is a cyclic peptide produced by the fungus Septoria species with potent antifungal
activity against several pathogenic yeasts, including Candida albicans, C. tropicalis, C.
guilliermondii, and C. krusei.[1] It has also demonstrated efficacy in treating C. albicans
infections in mouse models without apparent toxicity to the host.[1] Despite its promising
antifungal properties, the precise molecular target and mechanism of action of Sdz 90-215
remained elusive for some time. Recent advances in functional genomics, particularly the
application of auxin-inducible degron (AID) technology, have been instrumental in elucidating
its mode of action.[1][2][3]

Elucidating the Mechanism of Action: Targeting
Vrg4
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Functional genomics studies have identified the essential GMP/GDP-mannose exchanger in
the Golgi complex, Vrg4, as the primary target of Sdz 90-215.[1][2] Vrg4 plays a crucial role in
the glycosylation pathway by transporting GDP-mannose from the cytoplasm into the Golgi
lumen, where it serves as a substrate for mannosyltransferases.[2][4] Inhibition of Vrg4 disrupts
this essential process, leading to defects in the synthesis of mannan and other
glycoconjugates, ultimately resulting in fungal cell death.[2][4]

The identification of Vrg4 as the target of Sdz 90-215 was achieved through a combination of
chemical genomics screening, genetic validation, and cellular assays.[1] Key evidence
supporting this conclusion includes the hypersensitivity of heterozygous vrg4A/+ knockout
mutants to Sdz 90-215, the synergistic effect of Sdz 90-215 with auxin in a VRG4-AID strain,
and the conferral of resistance through overexpression of Vrg4 or specific amino acid
substitutions within its substrate-binding pocket.[1]

Signaling Pathway of Sdz 90-215 Action

The following diagram illustrates the proposed signaling pathway for Sdz 90-215, highlighting
its inhibitory effect on Vrg4 and the downstream consequences for the fungal cell.
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Sdz 90-215 inhibits Vrg4, blocking GDP-mannose transport into the Golgi.

Functional Genomics Approach: Auxin-Inducible
Depletion

A key technology enabling the identification of the Sdz 90-215 target was the auxin-inducible
degron (AID) system.[1][5] This powerful functional genomics tool allows for the rapid and
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conditional depletion of a specific protein of interest.[1][6] The system relies on two
components: a protein of interest tagged with the AID degron and the plant-specific F-box
protein OsTIRL1.[6] In the presence of the plant hormone auxin, OSTIR1 recognizes the AID tag
and recruits the cellular ubiquitin ligase complex, leading to the ubiquitylation and subsequent
proteasomal degradation of the target protein.[1]

By creating a library of yeast strains where essential proteins are tagged with an AID,
researchers can systematically deplete each protein and screen for synergistic interactions with
small molecules.[1] A synergistic interaction, where the combination of protein depletion and
the small molecule is more effective at inhibiting growth than either treatment alone, suggests
that the small molecule may target the depleted protein or a related pathway.[1]

Experimental Workflow for Target Identification

The following diagram outlines the experimental workflow used to identify Vrg4 as the target of
Sdz 90-215 using the AID system.
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Workflow for identifying the target of Sdz 90-215 using the AID system.
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Quantitative Data Summary

The following tables summarize the key quantitative data from the functional genomics studies
of Sdz 90-215.

Table 1: S | ~dz 90.215 and Auxi

Yeast Strain Combination Index (Cl) Interpretation
Vrg4-AlD 0.36 Synergy
Lcb2-AID 1.01 Additive

A Combination Index (CI)
significantly less than 1
indicates synergy between the

two compounds.[1]

Table 2: In Vi i | Activity of Sdz 90-;

Fungal Species IC50 (pg/mL)
Saccharomyces cerevisiae BY4741 ~1.5
Candida glabrata BG2 ~2.0
Candida albicans CAl4 ~0.5

IC50 values represent the concentration of Sdz
90-215 that inhibits fungal growth by 50%. Data
are approximated from graphical

representations in the source material.[1]

Table 3: Chemical Genomics Screen for Sdz 90-215
Hypersensitivity
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Heterozygous Knockout

Z-score Sensitivity Score
Mutant
vrgdA/+ >3 High
yorlA/+ >3 High

Z-scores and sensitivity scores
are metrics used to identify
mutants that are significantly
hypersensitive to a compound

in a large-scale screen.[1]

Experimental Protocols

This section provides an overview of the key experimental protocols employed in the functional

genomics research of Sdz 90-215.

Construction of Auxin-Inducible Degron (AID) Strains

OsTIR1 Expression Cassette Integration: A plasmid containing the Oryza sativa TIR1

(OsTIR1) gene under the control of a constitutive yeast promoter is integrated into the yeast

genome (e.g., at the LEU2 locus) via homologous recombination.[6]

AID Tagging of Target Protein: The gene encoding the protein of interest (e.g., VRG4) is C-

terminally tagged with the AID sequence and a selectable marker (e.g., KanMX6) using a

PCR-based strategy and homologous recombination.[6]

Strain Verification: Successful integration and tagging are confirmed by PCR and, if

applicable, Western blotting to detect the tagged protein.

Checkerboard Assay for Synergy Analysis

» Preparation of Drug Dilutions: A two-dimensional matrix of drug concentrations is prepared in

a 96-well microtiter plate. One drug (e.g., Sdz 90-215) is serially diluted along the rows, and

the second drug (e.g., auxin) is serially diluted along the columns.
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Yeast Inoculation: Log-phase yeast cultures are diluted to a standard optical density (OD)
and inoculated into each well of the drug-containing plate.

Incubation: The plate is incubated at 30°C for a specified period (e.g., 24-48 hours).

Growth Measurement: Fungal growth is quantified by measuring the optical density at 600
nm (ODG600) using a microplate reader.

Combination Index (CI) Calculation: The Cl is calculated using specialized software (e.g.,
based on the Loewe additivity model) to determine if the drug interaction is synergistic (Cl <
1), additive (CI = 1), or antagonistic (CI > 1).[1]

In-Gel Invertase Assay

Induction of Invertase Expression: Log-phase yeast cultures are washed and resuspended in
a medium with low glucose (e.g., 0.05%) to induce the expression of secreted invertase, a
heavily mannosylated protein.[1]

Treatment with Sdz 90-215: The cultures are treated with varying concentrations of Sdz 90-
215 and incubated for a set time (e.g., 3 hours).[1]

Protein Extraction and Electrophoresis: Cell lysates are prepared, and proteins are
separated by native polyacrylamide gel electrophoresis (PAGE).

In-Gel Activity Staining: The gel is incubated with a sucrose solution, which is hydrolyzed by
active invertase into glucose and fructose. The reducing sugars are then detected by a
colorimetric reaction (e.g., with triphenyltetrazolium chloride), revealing bands of invertase
activity. A reduction in the glycosylation state of invertase due to Vrg4 inhibition results in a
faster migrating, more compact band.

Western Blotting

Protein Extraction: Yeast cells are lysed using a rapid alkaline lysis method.[1]

Protein Quantification: The total protein concentration is determined using a standard assay
(e.g., BCA assay).
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o SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide
gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

e Immunoblotting: The membrane is blocked and then probed with a primary antibody specific
to the protein of interest (or its tag, e.g., anti-HA or anti-TAP).[1] A secondary antibody
conjugated to a detectable enzyme (e.g., horseradish peroxidase) is then used.

o Detection: The protein bands are visualized using a chemiluminescent substrate and an
imaging system.

Implications for Drug Development

The identification of Vrg4 as the target of Sdz 90-215 has significant implications for the
development of novel antifungal agents. Vrg4 is an essential protein in fungi and is conserved
among pathogenic species. Its absence in humans makes it an attractive target for selective
antifungal therapy. The detailed understanding of the Sdz 90-215-Vrg4 interaction can guide
the rational design and synthesis of new, more potent, and specific inhibitors. Furthermore, the
functional genomics workflow described herein provides a powerful platform for the target
identification and mechanism-of-action studies of other uncharacterized antifungal compounds.
The synergy observed between Sdz 90-215 and other antifungals, such as micafungin, also
opens up possibilities for combination therapies to enhance efficacy and combat drug
resistance.[2][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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